molecular formula C9H7Cl2N3O2 B566800 Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-28-9

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B566800
CAS No.: 1256633-28-9
M. Wt: 260.074
InChI Key: KPDHOMFWFRFGAS-UHFFFAOYSA-N
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Description

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 and a molecular weight of 260.076780 g/mol . It is known for its unique structure, which includes an imidazo[1,5-a]pyrazine ring system substituted with chlorine atoms at positions 5 and 8 and an ethyl ester group at position 1. This compound is primarily used in research and experimental applications .

Preparation Methods

The synthesis of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate typically involves multiple steps:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.

    Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling reactions.

    Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.

    Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.

    Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).

Chemical Reactions Analysis

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-7-8(11)12-3-5(10)14(7)4-13-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDHOMFWFRFGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C(N2C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158286
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-28-9
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 5,8-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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